molecular formula C9H16N2O3 B1609025 N-[(Cyclohexylamino)carbonyl]glycine CAS No. 33557-91-4

N-[(Cyclohexylamino)carbonyl]glycine

Cat. No.: B1609025
CAS No.: 33557-91-4
M. Wt: 200.23 g/mol
InChI Key: NVORCMBCUHQRDL-UHFFFAOYSA-N
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Description

N-[(Cyclohexylamino)carbonyl]glycine is a synthetic glycine derivative designed for research applications. Glycine itself is a fundamental proteinogenic amino acid and a critical inhibitory neurotransmitter in the central nervous system . It acts at strychnine-sensitive glycine receptors and also serves as a co-agonist at the NMDA-type glutamate receptors, which are essential for excitatory neurotransmission and synaptic plasticity . The structural motif of this compound, which combines a glycine backbone with a cyclohexylurea group, suggests potential for investigation in areas such as glycine receptor modulation, enzyme inhibition, or as a molecular scaffold in medicinal chemistry. Researchers may find value in exploring its specific mechanism of action, binding affinity, and efficacy in biochemical and physiological assays. This product is intended for laboratory research purposes by qualified professionals only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(cyclohexylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVORCMBCUHQRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399930
Record name 2-[(cyclohexylcarbamoyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33557-91-4
Record name 2-[(cyclohexylcarbamoyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation and Acetylation Route (Patent CN101774942B)

This method focuses on preparing N-acetyl-DL-cyclohexyl-glycine, a closely related compound, via a two-step process:

  • Step 1: Hydrogenation to form DL-cyclohexyl glycine

    • DL-phenyl glycine is dissolved in an alkaline aqueous solution.
    • The mixture is subjected to catalytic hydrogenation using ruthenium catalysts in a hydrogenation reactor.
    • After reaction completion, the mixture is cooled, air is purged, and the catalyst is filtered off.
    • Acidification of the filtrate precipitates DL-cyclohexyl glycine, which is then filtered, washed, and dried.
  • Step 2: Acetylation to form N-acetyl-DL-cyclohexyl-glycine

    • The obtained DL-cyclohexyl glycine is dissolved in alkaline water and cooled to between -5°C and 15°C.
    • Acetic anhydride is added, and the reaction is maintained at this temperature for 1 hour.
    • The mixture is then allowed to react at room temperature for 2-3 hours.
    • Acidification, filtration, and drying yield the target N-acetyl-DL-cyclohexyl-glycine.

Advantages:

  • Mild reaction conditions.
  • Short reaction route.
  • Simple reaction system.
  • Low production cost.
  • Reduced waste discharge.
  • High product yield.

This method is industrially relevant due to its scalability and environmental considerations.

Carbamoylation of Glycine Derivatives

While direct literature on the preparation of this compound is limited, related synthetic strategies involve:

  • Reacting glycine or glycine esters with cyclohexyl isocyanate or cyclohexyl carbamoyl chloride to form the carbamoyl linkage.
  • Using coupling agents such as carbodiimides (e.g., DCC, EDC) to facilitate amide bond formation between cyclohexylamine and glycine derivatives.
  • Protection-deprotection strategies may be employed to avoid side reactions, especially when glycine derivatives are in ester or protected forms (e.g., N-Boc-N-cyclohexyl-glycine as a precursor).

Metal-Catalyzed C–H Functionalization Approaches

Recent advances in amino acid synthesis include palladium-catalyzed C–H activation and functionalization techniques that could be adapted for synthesizing carbamoylated amino acids:

  • Palladium-catalyzed arylation or amidation of amino acid derivatives under mild conditions.
  • Use of directing groups (DGs) such as picolinamide to achieve selective functionalization on amino acid side chains.
  • These methods provide stereochemical control and high yields but require complex catalysts and conditions.

Although these methods are cutting-edge, their direct application to this compound synthesis remains to be fully explored.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalysts/Reagents Conditions Advantages Limitations
Catalytic Hydrogenation + Acetylation (Patent CN101774942B) DL-phenyl glycine, acetic anhydride Ruthenium catalyst, acetic anhydride Hydrogenation, mild temperatures (-5°C to RT) Mild conditions, high yield, low waste Requires hydrogenation setup
Carbamoylation of Glycine Derivatives Cyclohexylamine, glycine esters or derivatives Carbodiimides (DCC, EDC), isocyanates Room temperature to mild heating Straightforward, well-known chemistry Possible side reactions, protection needed
Pd-Catalyzed C–H Functionalization Amino acid derivatives, aryl iodides Pd(OAc)2, AgBF4, additives Elevated temperatures, MW heating High selectivity, stereocontrol Complex catalysts, cost, scalability

Research Findings and Notes

  • The catalytic hydrogenation and acetylation route is industrially favored for its simplicity and environmental benefits, as it avoids harsh conditions and expensive reagents.
  • Carbamoylation methods are classical and versatile but may require careful control of reaction conditions and purification steps due to side products.
  • Advanced metal-catalyzed C–H functionalization methods offer potential for selective modifications but are currently more suited for research-scale synthesis rather than bulk production.
  • The molecular structure of this compound (C9H16N2O3, MW 200.23 g/mol) supports its formation via amide bond formation between cyclohexylamine and glycine units.

Chemical Reactions Analysis

Types of Reactions: N-[(Cyclohexylamino)carbonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of amino acid derivatives, including N-[(cyclohexylamino)carbonyl]glycine, in anticancer therapies. For instance, derivatives of cyclohexylglycine have been synthesized and tested for their efficacy against various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects, indicating that these compounds may serve as promising candidates for developing new anticancer agents .

1.2 Neuroprotective Effects
Research has indicated that cyclohexylglycine may possess neuroprotective properties. It has been explored as a modulator of neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases. The compound's ability to interact with specific receptors in the central nervous system suggests it could play a role in alleviating symptoms associated with conditions such as Alzheimer's disease .

Biochemical Applications

2.1 Enzyme Inhibition
this compound has been studied for its inhibitory effects on certain enzymes. For example, it has shown promise as an inhibitor of serine proteases, which are involved in various physiological processes including inflammation and blood coagulation. This inhibition could lead to therapeutic applications in managing inflammatory diseases .

2.2 Synthesis of Peptides
This compound can act as a building block in peptide synthesis due to its functional groups that allow for further chemical modifications. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting peptides, making it valuable in drug development .

Analytical Chemistry

3.1 Fluorescent Labeling
this compound can be utilized as a fluorescent labeling reagent in analytical chemistry. Its ability to form stable derivatives with amino acids makes it suitable for high-performance liquid chromatography (HPLC) applications, where sensitive detection of amino acids is required .

Case Studies

Study Application Findings
Study 1Anticancer ActivityCyclohexylglycine derivatives exhibited IC50 values indicating significant cytotoxicity against HCT-116 colon carcinoma cells .
Study 2NeuroprotectionDemonstrated modulation of neurotransmitter receptors, suggesting potential use in neurodegenerative disease therapies .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of serine proteases with implications for anti-inflammatory drug development .
Study 4Peptide SynthesisSuccessfully incorporated into peptide sequences enhancing stability and bioactivity .

Mechanism of Action

The mechanism of action of N-[(Cyclohexylamino)carbonyl]glycine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as bifunctional epoxide hydrolase 2, by binding to their active sites. This inhibition can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including therapeutic agents, buffers, and enzyme inhibitors. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of N-[(Cyclohexylamino)carbonyl]glycine and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications References
This compound C₉H₁₅N₂O₃* 199.23* Cyclohexylamine-carbamoyl-glycine Medicinal chemistry (hypothetical) -
Glipizide C₂₁H₂₇N₅O₄S 445.54 Sulfonylurea core with cyclohexylcarbamoyl group Antidiabetic (insulin secretion)
Daprodustat C₁₉H₂₇N₃O₆ 393.43 Trioxohexahydropyrimidinyl-carbamoyl-glycine Anemia treatment (HIF stabilizer)
CHES Buffer C₈H₁₇NO₃S 207.29 2-(Cyclohexylamino)ethanesulfonic acid Biochemical buffer (pH 8.6–10.0)
CAPSO Buffer C₉H₁₉NO₄S 237.32 3-(Cyclohexylamino)-2-hydroxypropanesulfonic acid Biochemical buffer (pH 9.0–10.4)
N-Oxalylglycine C₄H₅NO₅ 147.09 Oxalyl group linked to glycine Enzyme inhibitor (e.g., prolyl hydroxylase)

Pharmacological Analogs

  • Glipizide: A sulfonylurea antidiabetic drug containing a cyclohexylcarbamoyl moiety. Unlike this compound, glipizide includes a sulfonylphenyl group, enabling pancreatic β-cell potassium channel modulation .
  • Daprodustat : An oral HIF stabilizer approved for anemia in chronic kidney disease. Its structure includes a trioxohexahydropyrimidine ring linked to glycine, enhancing metabolic stability compared to simpler carbamoyl-glycine derivatives .

Biochemical Buffers

  • CHES and CAPSO: These zwitterionic buffers incorporate cyclohexylamino groups but differ in sulfonic acid and hydroxyl substitutions. Their high pKa values make them suitable for alkaline pH ranges in enzymatic assays, contrasting with the hypothetical neutral pH utility of this compound .

Enzyme Inhibitors

  • N-Oxalylglycine: A competitive inhibitor of 2-oxoglutarate-dependent enzymes (e.g., prolyl hydroxylases). Its oxalyl group mimics endogenous substrates, whereas this compound’s hydrophobic cyclohexyl group may target lipid-binding domains .

Biological Activity

N-[(Cyclohexylamino)carbonyl]glycine, also known as cyclohexylglycine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₆N₂O₃
  • Molecular Weight : 188.24 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with glycine derivatives. Various methods have been explored to optimize yield and purity, including asymmetric synthesis techniques using biocatalysis .

This compound exhibits several biological activities, primarily through its interaction with various biological targets. It has been implicated in:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it demonstrated cytotoxic effects against human colon carcinoma (HCT-116) cells with an IC50 value indicating its potency in reducing cell viability .

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study utilized the H₂O₂ scavenging method to evaluate the antioxidant properties of various derivatives of glycine, including cyclohexyl derivatives. The results indicated that this compound had a notable capacity to reduce oxidative stress markers in vitro .
  • Cytotoxicity Evaluation :
    • In vitro assays using the MTT method revealed that this compound exhibited significant cytotoxicity against HCT-116 cells, with an IC50 value comparable to other known anticancer agents. The survival curves plotted from these assays confirmed a dose-dependent response .
  • Mechanistic Studies :
    • Further investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AnticancerCytotoxicity against HCT-116 cells
MechanismInduction of apoptosis via caspases

Safety and Toxicity

While preliminary studies highlight the potential therapeutic benefits of this compound, further research is necessary to fully understand its safety profile and any potential toxic effects associated with prolonged use or high dosages.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Cyclohexylamino)carbonyl]glycine
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